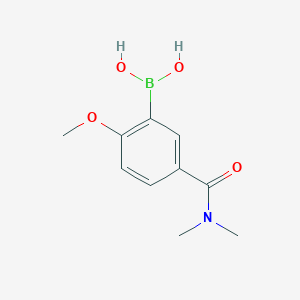

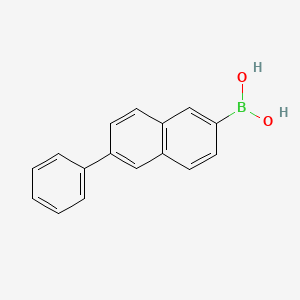

(6-Phenyl-2-naphthalenyl)-boronic acid

Vue d'ensemble

Description

(6-Phenyl-2-naphthalenyl)-boronic acid, also known as PNBA, is a boronic acid derivative of 2-naphthalenol. PNBA is a valuable reagent due to its wide range of applications in organic synthesis and medicinal chemistry. In particular, PNBA has been used in the synthesis of a variety of biologically active compounds, such as antibiotics, anti-inflammatory agents, and other drugs. In addition, PNBA has been used in the synthesis of various polymers, including polyurethanes, polycarbonates, and polyesters.

Applications De Recherche Scientifique

Boron Removal in Desalination

Boron is a concern in seawater desalination due to its presence in seawater and potential health effects. Research on boron removal techniques, especially using reverse osmosis (RO) membranes, is critical for ensuring the safety of drinking water produced from seawater desalination plants. Studies have focused on understanding the mechanisms of boron transport and rejection by RO membranes, highlighting the importance of feed solution properties and operational parameters in optimizing boron removal efficiency (Tu, Nghiem, & Chivas, 2010).

Drug Discovery and Boronic Acid Drugs

Boronic acids have seen a steady increase in incorporation into medicinal chemistry efforts, leading to the approval of several boronic acid drugs by regulatory agencies. These compounds possess desirable properties that can enhance drug potency or improve pharmacokinetic profiles. The design and discovery of boronic acid drugs involve synthetic developments that facilitate their inclusion in organic compounds, contributing to the advancement of new therapeutic agents (Plescia & Moitessier, 2020).

Boron in Nuclear Reactor Safety

In nuclear reactors, boron plays a critical role in reactivity control due to its large neutron absorption cross-section. Research on boron dilution accidents and boron transport models is essential for maintaining the safety and operational stability of nuclear reactors. This area of study addresses the challenges of non-uniform boron concentration distribution and its impact on reactor safety, emphasizing the need for accurate boron management strategies (Yu et al., 2020).

Boron in Fire Retardancy and Wood Preservation

Boron compounds, due to their dual functionality, are often used in treatments that provide both fire retardancy and wood preservation. These treatments are significant for outdoor wood applications, where durability and safety are paramount. The literature discusses various boron-based systems applied in multi-step processes to achieve the desired protective qualities while addressing leaching issues associated with boron (Marney & Russell, 2008).

Boron Nutrition in Agriculture

Boron is an essential micronutrient for plant growth, and its adequate supply is crucial for optimal crop productivity. Research on boron nutrition involves developing boron-buffered culture systems for controlled studies, which are vital for understanding boron's role in plant physiology and for improving agricultural practices (Asad, Bell, Dell, & Huang, 2004).

Mécanisme D'action

Target of Action

The primary target of (6-Phenylnaphthalen-2-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . The compound’s skin permeation is low .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. It should be stored in an inert atmosphere at 2-8°C . It should be handled with care to avoid direct contact and inhalation . It should also be kept away from strong oxidizers and heat sources to prevent the risk of fire and explosion .

Propriétés

IUPAC Name |

(6-phenylnaphthalen-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BO2/c18-17(19)16-9-8-14-10-13(6-7-15(14)11-16)12-4-2-1-3-5-12/h1-11,18-19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDKCHGWZDWHBQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=C(C=C2)C3=CC=CC=C3)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Phenylnaphthalen-2-yl)boronic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.